molecular formula C37H53BF11N11O7 B1192946 iGlu-antagonist-21a

iGlu-antagonist-21a

Número de catálogo B1192946
Peso molecular: 983.6934
Clave InChI: NHROBUUUIQQGHJ-NWFGNCPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

iGlu-antagonist-21a is a highly potent fluorescent iGlu receptor antagonist.

Aplicaciones Científicas De Investigación

Cancer Therapy

iGlu receptor antagonists, such as iGlu-antagonist-21a, have shown therapeutic effects in cancer treatment. A study demonstrated the use of an ionotropic glutamate (iGlu) receptor antagonist in combination with a common anticancer drug, doxorubicin, for cancer therapy. This combination proved to be synergistic in treating cancer, highlighting the potential of iGlu receptor antagonists like iGlu-antagonist-21a in cancer treatment (Tan et al., 2015).

Treatment of Epilepsy

iGlu-antagonist-21a and similar compounds have been investigated for their role in epilepsy treatment. Dysfunctions in glutamate neurotransmission are critical for seizures, and iGlu receptor antagonists have been found to inhibit experimental seizures in various animal species. This suggests their potential use in novel strategies for drug-resistant epilepsy (Celli & Fornai, 2020).

Neuropharmacology

Research on fluorescent polyamine toxins has explored their application in labeling iGlu receptors in neuronal studies. Potent fluorescent iGlu receptor antagonists like iGlu-antagonist-21a can be used as unique tools for dynamic studies of iGlu receptors, which are essential in understanding various neurological functions and disorders (Nørager et al., 2013).

Synthesis and Pharmacology

In the context of drug development and pharmacology, the synthesis and structure-activity relationship of iGlu receptor antagonists are of significant interest. Studies focusing on the synthesis of potent and selective iGlu receptor antagonists contribute to the development of novel therapeutic agents for various central nervous system diseases (Kayser et al., 2020).

Computational Pharmacology

Exploring the pharmacology of iGlu receptors through computational methods like molecular dynamics simulations provides insights into ligand-receptor interactions. These computational studies can aid in the functional classification of compounds like iGlu-antagonist-21a and facilitate the drug discovery process (Postila et al., 2010).

Propiedades

Nombre del producto

iGlu-antagonist-21a

Fórmula molecular

C37H53BF11N11O7

Peso molecular

983.6934

Nombre IUPAC

(S)-10-(2-(1-(7-((5-(2-amino-5-guanidinopentanamido)pentyl)amino)heptyl)-1H-1,2,3-triazol-4-yl)ethyl)-5,5-difluoro-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C31H50BF2N11O.3C2HF3O2/c33-32(34)44-22-10-13-28(44)26(29-14-11-23-45(29)32)16-15-25-24-43(42-41-25)21-8-3-1-2-5-17-38-18-6-4-7-19-39-30(46)27(35)12-9-20-40-31(36)37;3*3-2(4,5)1(6)7/h10-11,13-14,22-24,27,38H,1-9,12,15-21,35H2,(H,39,46)(H4,36,37,40);3*(H,6,7)/t27-;;;/m0.../s1

Clave InChI

NHROBUUUIQQGHJ-NWFGNCPBSA-N

SMILES

F[B-]([N+]1=CC=CC1=C2CCC3=CN(CCCCCCCNCCCCCNC([C@@H](N)CCCNC(N)=N)=O)N=N3)(F)N4C2=CC=C4.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

iGlu-antagonist-21a

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iGlu-antagonist-21a
Reactant of Route 2
iGlu-antagonist-21a
Reactant of Route 3
iGlu-antagonist-21a
Reactant of Route 4
iGlu-antagonist-21a
Reactant of Route 5
iGlu-antagonist-21a
Reactant of Route 6
Reactant of Route 6
iGlu-antagonist-21a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.